17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)-
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Overview
Description
Preparation Methods
The synthesis of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- involves several steps, typically starting from a suitable steroid precursor. The synthetic route includes:
Epoxidation: Introduction of the epoxy group at positions 17 and 21.
Fluorination: Addition of a fluorine atom at position 9.
Hydroxylation: Introduction of a hydroxyl group at position 11beta.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- involves its interaction with specific molecular targets, such as steroid receptors. It exerts its effects by binding to these receptors and modulating the expression of target genes. The pathways involved include the regulation of inflammatory responses and immune system modulation .
Comparison with Similar Compounds
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- can be compared with other similar compounds, such as:
17α-Hydroxyprogesterone: Another steroid with hydroxylation at position 17 but lacking the epoxy and fluorine groups.
(11beta)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione: Similar in structure but with different functional groups at positions 11 and 17.
The uniqueness of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
336-77-6 |
---|---|
Molecular Formula |
C21H27FO4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-10,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |
InChI |
InChI=1S/C21H27FO4/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(17(25)11-26-20)19(14,2)10-16(24)21(15,18)22/h9,14-16,24H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NVDNCLODVOXYKU-BULBTXNYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]45C(=O)CO5)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
Key on ui other cas no. |
336-77-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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